Ethyl Oxazole-2-Carboxylate: Technical Profile & Usage Guide
Ethyl Oxazole-2-Carboxylate: Technical Profile & Usage Guide
The following technical guide details the properties, synthesis, and reactivity of Ethyl oxazole-2-carboxylate , a critical yet sensitive heterocyclic building block in medicinal chemistry.
Executive Summary
Ethyl oxazole-2-carboxylate (CAS: 33036-67-8) represents a specialized subclass of the oxazole family where the ester functionality is positioned at the most electron-deficient carbon (C2).[1] Unlike its more common C4 and C5 isomers, the C2-ester exhibits unique reactivity profiles driven by the inductive effect of the adjacent nitrogen and oxygen atoms.
This molecule is a "privileged scaffold" precursor, serving as a gateway to 2-substituted oxazoles found in bioactive compounds (e.g., GLP-1 receptor agonists, polymerase inhibitors). However, its utility is balanced by a stability trade-off : the C2 position is susceptible to nucleophilic attack and ring-opening, requiring precise handling protocols distinct from standard ester chemistry.
Physicochemical Identity
The following data establishes the baseline identity for quality control and procurement.
| Property | Value | Notes |
| IUPAC Name | Ethyl 1,3-oxazole-2-carboxylate | |
| CAS Number | 33036-67-8 | Distinct from C4 (23012-14-8) and C5 (118994-89-1) isomers |
| Molecular Formula | C₆H₇NO₃ | |
| Molecular Weight | 141.12 g/mol | |
| Physical State | Pale yellow liquid / Low-melting solid | Often supplied as an oil; density ~1.177 g/cm³ |
| Boiling Point | ~194°C (760 mmHg) | Typically distilled under reduced pressure |
| Solubility | DCM, MeOH, THF, EtOAc | Hydrolyzes in aqueous base |
| pKa (Conjugate Acid) | ~0.8 (Oxazole core) | Weakly basic; protonation occurs at N3 |
| Storage | 2–8°C , Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Synthesis & Production Strategies
The synthesis of ethyl oxazole-2-carboxylate is non-trivial due to the lability of the C2-lithio intermediate. Standard lithiation-trapping often leads to ring opening (isocyanide formation). Two primary routes are recommended based on scale and equipment availability.
Method A: The "Transmetalation" Route (Recommended)
Mechanism: Direct lithiation of oxazole at C2 is reversible and exists in equilibrium with the acyclic isocyanide enolate. Transmetalation with Zinc (Zn) stabilizes the cyclic form, allowing efficient trapping with ethyl chloroformate.
Step-by-Step Protocol:
-
Reagents: Oxazole (1.0 eq),
-BuLi (1.1 eq), ZnCl₂ (1.2 eq, anhydrous), Ethyl Chloroformate (1.2 eq), THF (anhydrous). -
Lithiation: Cool a solution of oxazole in THF to -78°C . Add
-BuLi dropwise. Stir for 15–20 mins. Critical: Do not allow temperature to rise, or ring opening to isocyanide prevails. -
Transmetalation: Add a solution of anhydrous ZnCl₂ in THF dropwise at -78°C. Warm slowly to 0°C over 30 mins. The formation of the 2-oxazolylzinc reagent locks the cyclic structure.
-
Acylation: Cool back to -20°C. Add ethyl chloroformate dropwise.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via vacuum distillation or rapid silica chromatography (neutralized silica).
Method B: Photochemical Rearrangement (Isoxazole Route)
Mechanism: Irradiation of ethyl isoxazole-3-carboxylate causes N-O bond homolysis, forming a nitrene intermediate that rearranges to the oxazole-2-carboxylate.
-
Conditions: UV irradiation (254 nm) in acetonitrile.
-
Yield: Generally lower (<40%) but provides high regio-fidelity without metal reagents.
Reactivity Profile & Functionalization[7][8]
The chemical behavior of ethyl oxazole-2-carboxylate is defined by the electron-withdrawing nature of the C2-ester and the diene character of the ring.
Core Transformations
The ester group at C2 is more reactive towards nucleophiles than typical aromatic esters due to the electron-deficient heterocycle.
-
Reduction: Treatment with LiBH₄ in MeOH/THF at 0°C yields oxazol-2-ylmethanol (60–70% yield). This alcohol is a versatile linker.
-
Amidation: Reaction with concentrated NH₄OH or primary amines yields oxazole-2-carboxamides , key pharmacophores in kinase inhibitors.
-
Hydrolysis/Decarboxylation (Warning): Saponification to the free acid (Oxazole-2-carboxylic acid) must be performed with care. The free acid is unstable and prone to spontaneous decarboxylation to oxazole upon heating or standing. Always generate the acid in situ if needed.
Cycloaddition (Diels-Alder)
The oxazole ring functions as an azadiene. The presence of the electron-withdrawing ester at C2 lowers the LUMO, making it reactive towards electron-rich dienophiles (Inverse Electron Demand) or standard dienophiles depending on substitution.
Figure 1: The oxazole scaffold serves as a masked diene. Reaction with alkynes yields furans (via loss of nitrile), while reaction with alkenes yields pyridines (via dehydration).
Handling & Safety (MSDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage Class: Flammable Liquid (if in solvent) or Combustible Solid.
-
Stability Alert: Avoid strong acids and bases unless intended for reaction. The C2-proton (if ester is removed) is acidic (pKa ~20), but the ester itself is sensitive to hydrolysis.
-
Incompatibility: Strong oxidizing agents, reducing agents (LiAlH₄ may cause ring destruction; use LiBH₄ for selective reduction).
References
- Synthesis via Transmetalation:Verrier, C., et al. "Direct C-H Arylation of Oxazoles." Journal of Organic Chemistry, 2008.
-
Photochemical Rearrangement: Behr, L.C. "The Chemistry of Oxazoles."[2][3][4] The Chemistry of Heterocyclic Compounds, Wiley, 2008.
-
Reactivity & Decarboxylation: Hodges, J.C., et al. "Reactions of Oxazole-2-carboxylic Acid Derivatives."[5] Journal of Organic Chemistry, 1991.
-
Medicinal Applications: Doyle, M.E., et al.[6] "GLP-1 Receptor Agonists." Pharmacology & Therapeutics, 2007.[6] (Context for oxazole intermediates in drug design).
-
CAS Verification: PubChem Database, CID 10964603 (Ethyl oxazole-2-carboxylate). Link
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CAS 33123-68-1: 2-Oxazolecarboxylicacid, 5-methyl-, ethyl … [cymitquimica.com]
- 6. WO2022235717A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use - Google Patents [patents.google.com]
